Pethidine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

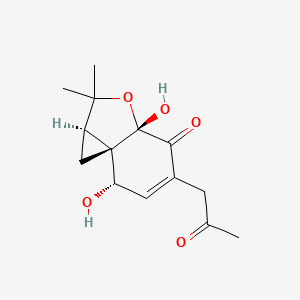

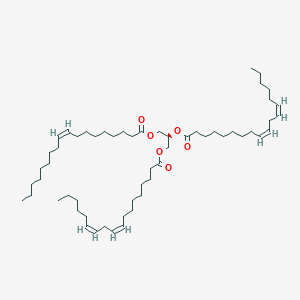

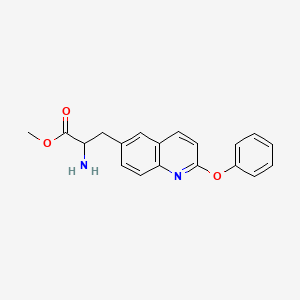

Pethidine(1+) is an ammonium ion derivative that is the conjugate acid of pethidine, obtained from the protonation of the piperidine moiety. It is the major microspecies at pH 7.3. It is a conjugate acid of a pethidine.

Aplicaciones Científicas De Investigación

Clinical Application and Management

- Pethidine hydrochloride injection is frequently used in clinical settings such as hospitals for managing acute pain. It is often prescribed for cancer patients to improve their quality of life (Ji Xunlia, 2013).

Use in Epidural Analgesia

- Pethidine is effective as an epidural opioid for acute pain management. It is particularly used in obstetric anaesthesia. Its intermediate lipid solubility may offer advantages over other epidural opioids, although its use is limited to short durations due to the accumulation of norpethidine (N. Wd, 1998).

Application in Hypothermia Treatment for Stroke

- Pethidine does not affect the neuroprotective efficacy of hypothermia in experimental stroke treatment. In a study, pethidine was used to control shivering in humans undergoing hypothermia treatment, and it was found that pethidine had no significant impact on the effects of hypothermia (E. Sena et al., 2013).

Intrathecal Use

- Pethidine is unique among opioids for having clinically significant local anaesthetic activity. It is the only opioid that is effective as the sole agent for spinal anaesthesia, and it is also used in lower doses as an analgesic for labor pain (W. N. Ngan Kee, 1998).

Pharmacokinetics

- Understanding the pharmacokinetics of Pethidine is important for its clinical use, especially in patients with liver disease or in the elderly where plasma concentrations may need monitoring (L. Mather, P. Meffin, 1978).

Pethidine in Obstetric Anaesthesia

- Pethidine is used in obstetric anaesthesia, such as for elective caesarean sections. Its unique properties, including local anaesthetic activity, allow it to be used as the sole agent for spinal anaesthesia in specific cases (R. M. Vassiliadis, P. Taylor, 2013).

Toxic Impurity Detection

- A study focused on detecting a toxic impurity, N-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), in Pethidine using various analytical techniques. This impurity's detection is crucial due to its toxicity (M. Quaglia et al., 2003).

Comparative Studies

- Comparative studies have been conducted to evaluate Pethidine against other opioids for labor analgesia, assessing efficacy and adverse effects (M. Wee et al., 2014).

Intra-Articular Use

- Pethidine's potential for intra-articular use in knee joint surgery has been explored. Different doses of Pethidine were compared with standard local anaesthetics in a controlled study (A. Söderlund et al., 1999).

Systematic Review of Parenteral Opioids

- A systematic review of parenteral opioids, including Pethidine, for labor pain relief highlighted the need for more research on the relative effectiveness and side effects of different opioids (L. Bricker, T. Lavender, 2002).

Propiedades

Nombre del producto |

Pethidine(1+) |

|---|---|

Fórmula molecular |

C15H22NO2+ |

Peso molecular |

248.34 g/mol |

Nombre IUPAC |

ethyl 1-methyl-4-phenylpiperidin-1-ium-4-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/p+1 |

Clave InChI |

XADCESSVHJOZHK-UHFFFAOYSA-O |

SMILES |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

SMILES canónico |

CCOC(=O)C1(CC[NH+](CC1)C)C2=CC=CC=C2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

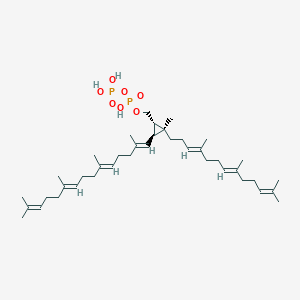

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)

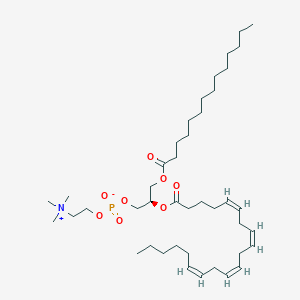

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

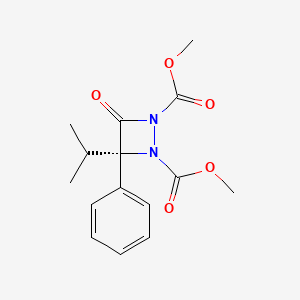

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)